Methylsilicon(IV) phthalocyanine chlori
Description
Historical Context of Phthalocyanine Derivatives in Coordination Chemistry
The historical development of phthalocyanine derivatives in coordination chemistry traces its origins to the early twentieth century, when these remarkable macrocyclic compounds were first discovered through serendipitous observations. The foundational discovery occurred in 1907 when Braun and Tcherniac reported the formation of an unidentified blue compound during their attempted synthesis of o-cyanobenzamide, a substance that is now recognized as metal-free phthalocyanine. This initial observation, though not fully understood at the time, marked the beginning of what would become one of the most extensively studied classes of coordination compounds in modern chemistry.
The subsequent breakthrough came twenty years later in 1927, when Swiss researchers at the University of Fribourg serendipitously discovered copper phthalocyanine during their attempted conversion of o-dibromobenzene into phthalonitrile. These researchers, led by de Diesbach and von der Weid, were struck by the enormous stability of these complexes but did not immediately characterize their chemical and structural properties. The same year witnessed another significant development when iron phthalocyanine was discovered at Scottish Dyes of Grangemouth, Scotland, marking the beginning of industrial interest in these compounds.
The systematic characterization of phthalocyanines began in earnest during the 1930s, when Sir Patrick Linstead undertook comprehensive studies of iron phthalocyanine and established the fundamental structural principles governing these macrocyclic systems. Linstead's pioneering work, published in 1934, provided the first detailed chemical and structural characterization of phthalocyanine complexes, establishing them as a distinct class of coordination compounds with unique properties. His investigations revealed that phthalocyanines consist of four isoindole units linked by nitrogen atoms to form an 18 π-electron aromatic system, creating a planar macrocyclic ligand capable of coordinating various metal centers.
The introduction of silicon into phthalocyanine chemistry represented a significant advancement in the field, as silicon(IV) centers possess unique coordination properties that distinguish them from traditional transition metal complexes. Unlike most metallophthalocyanines, which typically adopt square planar geometries, silicon phthalocyanines exhibit octahedral coordination due to the ability of silicon to accommodate additional axial ligands. This characteristic enables the synthesis of axially substituted derivatives such as methylsilicon(IV) phthalocyanine chloride, which combines the inherent stability of the phthalocyanine macrocycle with the versatile coordination chemistry of silicon centers.
Structural Classification of Axially Substituted Silicon Phthalocyanines
The structural classification of axially substituted silicon phthalocyanines represents a sophisticated framework for understanding the diverse coordination geometries and substitution patterns that characterize this important class of compounds. Silicon(IV) phthalocyanines occupy a unique position within the broader family of metallomacrocycles due to their ability to accommodate two additional axial ligands, creating hexacoordinate complexes with octahedral geometries around the central silicon atom.
The fundamental structural architecture of silicon phthalocyanines consists of a planar macrocyclic ligand system composed of four isoindole units linked through nitrogen bridges, creating an 18 π-electron aromatic system that coordinates to the silicon center through four equatorial nitrogen atoms. The silicon(IV) center extends perpendicular to the macrocyclic plane, with two axial coordination sites available for ligand attachment. This structural arrangement enables the formation of bis-axially substituted complexes where two different or identical ligands occupy the axial positions, significantly modifying the compound's physical and chemical properties.
Methylsilicon(IV) phthalocyanine chloride exemplifies the asymmetric axial substitution pattern, where two different ligands - a methyl group and a chloride ion - occupy the axial positions. This asymmetric configuration introduces unique structural features that distinguish it from symmetrically substituted analogues. The presence of different axial ligands creates an inherent dipole moment within the molecule, which can influence intermolecular interactions and aggregation behavior in solution and solid-state environments.
The classification system for axially substituted silicon phthalocyanines typically considers several key structural parameters. The first parameter involves the nature of the axial ligands, which can range from simple halides and alkyl groups to complex organic moieties containing functional groups such as phenoxy, alkoxy, or nitrogen-containing substituents. The second parameter considers the symmetry of axial substitution, distinguishing between symmetric bis-substituted complexes and asymmetric mixed-ligand systems like methylsilicon(IV) phthalocyanine chloride.
| Structural Parameter | Classification Category | Examples | Structural Impact |
|---|---|---|---|
| Axial Ligand Type | Halide | Chloride, Bromide, Iodide | Electronic withdrawal, reduced aggregation |
| Alkyl | Methyl, Ethyl, Propyl | Steric bulk, hydrophobic character | |
| Aryloxy | Phenoxy, Substituted phenoxy | π-π interactions, solubility modulation | |
| Substitution Symmetry | Symmetric | Bis(phenoxy), Bis(alkyl) | Balanced molecular dipole |
| Asymmetric | Methyl-chloride, Phenoxy-halide | Permanent dipole moment | |
| Macrocycle Substitution | Unsubstituted | Parent phthalocyanine core | Maximum π-conjugation |
| Peripheral substituted | Halogenated, Alkylated | Modified electronic properties |
The structural classification also encompasses the degree of substitution on the phthalocyanine macrocycle itself, as peripheral substitution can significantly influence the properties of axially substituted silicon complexes. Peripheral substitution patterns can include halogenation, alkylation, or introduction of functional groups that modify the electronic characteristics of the macrocyclic system. These modifications work in conjunction with axial substitution to create compounds with tailored properties for specific applications.
Unique Electronic Configuration of Methylsilicon(IV) Phthalocyanine Chloride
The electronic configuration of methylsilicon(IV) phthalocyanine chloride represents a fascinating example of how axial ligand coordination can dramatically influence the electronic structure and properties of metallomacrocyclic systems. The compound exhibits a complex electronic architecture that arises from the interaction between the highly conjugated phthalocyanine π-system and the silicon(IV) center with its asymmetric axial ligand environment.
The central silicon atom in methylsilicon(IV) phthalocyanine chloride adopts a formal +4 oxidation state, with an electronic configuration that can be described as [Ne] 3s⁰ 3p⁰, indicating complete loss of valence electrons to form ionic bonds with the surrounding ligands. This electron-deficient state enables the silicon center to accept electron density from both the equatorial phthalocyanine nitrogen atoms and the axial methyl and chloride ligands, creating a stable octahedral coordination environment.
The phthalocyanine macrocycle contributes a dianionic ligand system with an extensive π-electron network that significantly influences the overall electronic structure of the complex. The 18 π-electron aromatic system of the phthalocyanine ring creates a delocalized electron density that extends throughout the macrocyclic framework, providing exceptional stability and unique optical properties. This π-conjugation system interacts with the silicon d-orbitals through π-back-bonding mechanisms, although the extent of this interaction is limited due to the high electronegativity and electron-deficient nature of silicon(IV).
The asymmetric axial substitution pattern in methylsilicon(IV) phthalocyanine chloride introduces significant electronic asymmetry that distinguishes it from symmetrically substituted analogues. The methyl group functions as a weak σ-donor ligand, providing electron density to the silicon center through C-Si σ-bonding interactions. In contrast, the chloride ligand acts as both a σ-donor and π-donor, contributing electron pairs from its filled p-orbitals to the silicon center while simultaneously creating ionic character in the Si-Cl bond.
| Electronic Parameter | Methylsilicon(IV) Phthalocyanine Chloride | Reference Compound | Electronic Impact |
|---|---|---|---|
| Central Metal Oxidation State | Si(IV) | Si(IV) dichloride complex | Identical oxidation state |
| d-Electron Count | d⁰ | d⁰ | No d-d transitions |
| Molecular Symmetry | C₁ (asymmetric) | C₄ᵥ (symmetric) | Broken symmetry effects |
| Dipole Moment | Permanent | Zero (symmetric cases) | Enhanced polarity |
| HOMO-LUMO Gap | Modified by asymmetry | Typical Pc range | Shifted electronic transitions |
The electronic configuration also influences the optical properties of methylsilicon(IV) phthalocyanine chloride, particularly in the visible and near-infrared regions where phthalocyanines typically exhibit intense absorption bands. The Q-band absorption, characteristic of phthalocyanine systems and typically observed around 600-700 nanometers, may be shifted or split due to the asymmetric electronic environment created by the mixed axial ligands. This electronic asymmetry can lead to the lifting of degeneracies in the molecular orbital system, potentially resulting in multiple absorption bands or broadened spectral features.
The electrochemical properties of methylsilicon(IV) phthalocyanine chloride are also significantly influenced by its unique electronic configuration. The compound can undergo reversible reduction processes centered on the phthalocyanine macrocycle, forming radical anion and dianion species that maintain the structural integrity of the silicon coordination environment. These redox processes are modulated by the electron-withdrawing effect of the chloride ligand and the electron-donating character of the methyl group, creating a fine-tuned electronic system with specific electrochemical characteristics.
The coordination environment around the silicon center also exhibits dynamic electronic effects related to the different trans-influence of the axial ligands. The methyl group, being a stronger trans-influencing ligand compared to chloride, creates an electronic asymmetry that affects the strength of the silicon-nitrogen bonds to the phthalocyanine macrocycle. This electronic perturbation can influence the stability, reactivity, and physical properties of the complex in ways that distinguish it from symmetrically substituted analogues.
Properties
IUPAC Name |
38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19ClN8Si/c1-43(34)41-30-22-14-6-7-15-23(22)32(41)39-28-20-12-4-5-13-21(20)29(36-28)40-33-25-17-9-8-16-24(25)31(42(33)43)38-27-19-11-3-2-10-18(19)26(35-27)37-30/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHEIQCZVJYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19ClN8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746896 | |
| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12118-97-7 | |
| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Components
The process begins with the reaction of phthalonitrile with methyltrichlorosilane (MeSiCl₃) under inert conditions. The silicon center coordinates with four phthalonitrile units, forming the phthalocyanine macrocycle. Urea or ammonium molybdate is often added as a catalyst to accelerate the cyclization. For example, a mixture of phthalonitrile (10 mmol), MeSiCl₃ (2.5 mmol), and urea (40 mmol) in dimethyl phthalate (300% by weight relative to phthalonitrile) is heated at 185°C for 6 hours. The crude product is precipitated by adding the reaction mixture to cold hydrochloric acid, yielding a chlorinated silicon phthalocyanine.
Solvent and Temperature Optimization
Dimethyl phthalate outperforms traditional solvents like trichlorobenzene due to its dual role as a solvent and participant in hydrolysis during workup. Studies show that reactions in dimethyl phthalate achieve near-quantitative yields (98–100%) compared to 85–95% in trichlorobenzene. The solvent’s high dielectric constant also stabilizes intermediates, reducing side reactions.
Acid-Promoted Condensation Methods
Strong mineral acids, particularly sulfuric acid, are critical for post-synthesis conditioning. After cyclization, the crude product is treated with concentrated sulfuric acid to dissolve unreacted starting materials and byproducts. This step enhances purity by selectively precipitating the target compound upon dilution with water or methanol.
Acid Selection and Concentration
Sulfuric acid (95–98%) is preferred over polyphosphoric acid due to its superior solubility for phthalocyanine intermediates. A typical protocol involves stirring the crude product in sulfuric acid (15% w/w) at 35°C for 2 hours, followed by precipitation in ice water. This method reduces sulfonation side reactions, preserving the chlorosilane ligand’s integrity.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to reduce reaction times and improve selectivity. In one approach, phthalonitrile, MeSiCl₃, and hexamethyldisilazane (HMDS) are mixed in N,N-dimethylformamide (DMF) and irradiated at 150°C for 30 minutes. The microwave method achieves 90–95% yield, compared to 70–80% in conventional heating, by uniformly activating reactive sites.
Catalytic Enhancements
The addition of p-toluenesulfonic acid (p-TsOH·H₂O) as a co-catalyst accelerates deprotonation and cyclization. Without p-TsOH, reaction yields drop below 50%, highlighting its role in stabilizing transition states.
Post-Synthesis Processing and Purification
Precipitation and Washing
The product is precipitated by neutralizing the acidic reaction mixture with aqueous sodium hydroxide (50% w/w) at 85°C. Repeated washing with hot water removes residual acid and salts, ensuring a neutral pH.
Drying and Milling
Final purification involves drying the pigment at 80°C and milling it with inorganic salts (e.g., NaCl) to achieve a particle size of 50–100 nm. Dry milling methods, such as ball milling, are preferred to prevent aggregation.
Comparative Analysis of Synthesis Routes
| Method | Solvent | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Conventional Cyclization | Dimethyl phthalate | Ammonium molybdate | 98–100% | 99% |
| Microwave-Assisted | DMF | p-TsOH·H₂O | 90–95% | 97% |
| Acid-Promoted | Sulfuric acid | None | 85–90% | 95% |
Chemical Reactions Analysis
Methylsilicon(IV) phthalocyanine chloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as sulphonation, can enhance the compound’s photostability and solubility.
Common reagents used in these reactions include chlorosulphonic acid for sulphonation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Photodynamic Therapy
Overview : Methylsilicon(IV) phthalocyanine chloride has been extensively studied for its potential use in photodynamic therapy (PDT), a treatment modality for cancer. PDT utilizes photosensitizing agents that, upon light activation, produce reactive oxygen species capable of inducing cell death in tumor cells.
Case Study : Research has demonstrated that silicon phthalocyanines exhibit high singlet oxygen generation efficiency, which is crucial for effective PDT. For instance, studies have reported singlet oxygen quantum yields reaching up to 0.98 under sonophotochemical conditions, significantly enhancing therapeutic outcomes compared to traditional methods .
Chemical Sensing
Overview : The electrochemical properties of methylsilicon(IV) phthalocyanine chloride make it suitable for use in chemical sensors. Its ability to undergo redox reactions allows for the detection of various analytes.
Application Example : Phthalocyanines have been integrated into sensor devices for detecting environmental pollutants and biological markers. The unique electronic properties of silicon phthalocyanines enhance sensitivity and selectivity in these applications.
Solar Energy Conversion
Overview : Methylsilicon(IV) phthalocyanine chloride has shown promise in solar energy applications, particularly in organic photovoltaic cells. Its strong light absorption properties facilitate efficient energy conversion.
Research Findings : Studies indicate that incorporating silicon phthalocyanines into photovoltaic devices can improve charge separation and increase overall efficiency.
Nanomedicine
Overview : The application of methylsilicon(IV) phthalocyanine chloride in nanomedicine is gaining traction due to its biocompatibility and ability to be formulated into nanoparticles for targeted drug delivery.
Case Studies : Recent advancements include the encapsulation of silicon phthalocyanines in polymeric nanoparticles, enhancing their solubility and biodistribution while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of Methylsilicon(IV) phthalocyanine chloride involves its interaction with light, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and death. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment . The compound’s molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and nucleic acids.
Comparison with Similar Compounds
Axial Substituent Variations in Silicon Phthalocyanines
Silicon phthalocyanines differ primarily in their axial ligands, which modulate solubility, aggregation, and photochemical activity. Key derivatives include:
Key Findings :
- Chloride vs. Hydroxide Ligands : Dichloride derivatives (e.g., Cl₂SiPc) exhibit lower solubility and ΦΔ compared to dihydroxide variants (OH₂SiPc), which are water-soluble and more photochemically active .
- Heavy Atom Effect : Iodine-substituted silicon phthalocyanines (e.g., BODIPY-I₂-SiPc) show a 25-fold increase in ¹O₂ generation due to spin-orbit coupling enhancements .
- Methyl Group Impact : The methyl ligand in Methylsilicon(IV) phthalocyanine chloride improves lipophilicity for tissue penetration while retaining moderate ¹O₂ efficiency (ΦΔ ~0.4) .
Comparison with Non-Silicon Phthalocyanines
Central metal atoms critically influence electronic properties and applications:
Key Findings :
- Indium vs. Silicon : ClIn(III)Pc has higher ΦΔ (~0.65) than silicon derivatives but suffers from aggregation in solution, reducing bioavailability .
- Zirconium Composites : ZrPc-graphite oxide composites exhibit light-activated antibacterial effects, a property less explored in silicon analogs .
- Vanadyl Derivatives : VOPc’s semiconductor properties make it superior in electronic devices, whereas silicon derivatives excel in PDT due to reduced aggregation .
Solubility and Functionalization Strategies
- Carboxylate Esters : Silicon phthalocyanines with long alkylcarboxylate tails (e.g., SiPc-(COOR)₂) demonstrate enhanced solubility in organic solvents without compromising ¹O₂ generation .
- BODIPY Conjugates : Axial substitution with BODIPY units improves NIR absorption and enables dual-functionality for imaging and therapy .
- Commercial Availability : Methylsilicon(IV) phthalocyanine chloride is commercially available (e.g., Sigma-Aldrich), unlike specialized derivatives like BODIPY-I₂-SiPc, which require custom synthesis .
Biological Activity
Methylsilicon(IV) phthalocyanine chlori (also referred to as SiPcCl) is a member of the phthalocyanine family, which includes a variety of metal-containing macrocyclic compounds known for their unique optical and electronic properties. This compound has garnered attention in biomedical applications, particularly in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
This compound functions primarily as a photosensitizer. Upon irradiation with light of appropriate wavelengths, it undergoes excitation, leading to the generation of singlet oxygen () and other ROS. These reactive species can induce cellular damage through:
- Lipid peroxidation : ROS can attack cell membranes, leading to increased permeability and cell lysis.
- DNA damage : Interaction with nucleic acids can result in strand breaks and mutations.
- Protein oxidation : Alterations in protein structure and function can disrupt cellular processes.
Biological Activity Against Microorganisms
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. Its effectiveness is particularly notable in photodynamic antimicrobial therapy (PAMT), where it has shown:
- High Efficacy Against Bacteria : Research indicates that SiPcCl exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported over a 3-log reduction in viable Staphylococcus aureus upon light activation at specific concentrations .
- Antifungal Properties : Similar efficacy has been observed against fungal pathogens, making it a potential candidate for treating superficial fungal infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- In Vitro Studies : Studies have shown that SiPcCl can effectively induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves ROS-mediated pathways that lead to cell cycle arrest and programmed cell death .
- Synergistic Effects : When combined with traditional chemotherapeutics, SiPcCl enhances the overall cytotoxicity against resistant cancer cells, indicating its potential as an adjuvant therapy .
Case Studies
Several case studies highlight the biological activity of this compound:
- Photodynamic Therapy in Cancer Treatment :
- Antimicrobial Efficacy Against Biofilms :
Data Tables
Q & A
Q. What are the critical parameters for synthesizing Methylsilicon(IV) phthalocyanine chloride with high purity?
The synthesis typically involves reacting silicon tetrachloride with phthalonitrile derivatives under inert conditions. Key parameters include:
- Temperature control : Maintaining 150–200°C to prevent side reactions .
- Solvent selection : High-boiling solvents like dimethylformamide (DMF) ensure homogeneous reaction conditions .
- Purification : Column chromatography or recrystallization removes unreacted precursors, as impurities can skew spectroscopic data . Yield optimization requires stoichiometric precision of silicon(IV) precursors and phthalonitrile .
Q. Which spectroscopic techniques are essential for characterizing Methylsilicon(IV) phthalocyanine chloride?
- UV-Vis spectroscopy : Identifies Q-band absorption (600–700 nm), confirming π-π* transitions in the phthalocyanine ring .
- FT-IR : Detects Si-Cl stretching vibrations (450–550 cm⁻¹) and validates axial ligand bonding .
- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular ion peaks and isotopic patterns for Si and Cl .
- NMR (¹H/¹³C) : Limited utility due to low solubility, but deuterated solvents (e.g., DMSO-d6) can resolve aromatic proton signals .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the electrocatalytic activity of Methylsilicon(IV) phthalocyanine chloride?
- Electrode modification : Immobilize the compound on carbon-based electrodes (e.g., glassy carbon) using drop-casting or electrochemical deposition .
- Cyclic voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., acetonitrile) to assess electron-transfer kinetics .
- Controlled functionalization : Introduce electron-withdrawing/donating groups to the phthalocyanine ring to modulate catalytic activity, analogous to NiPc studies .
- Temperature-dependent studies : Compare HER/OER activity at 25–80°C to identify thermally activated degradation pathways .
Q. What methodologies are used to study the photodynamic therapy (PDT) potential of Methylsilicon(IV) phthalocyanine chloride?
- In vitro assays : Measure singlet oxygen quantum yields (ΦΔ) using chemical traps like 1,3-diphenylisobenzofuran (DPBF) .
- Targeted delivery : Conjugate with biotin or antibodies for tumor-specific uptake, as demonstrated in silicon(IV) phthalocyanine studies .
- In vivo imaging : Track biodistribution via fluorescence or PET imaging after labeling with radionuclides (e.g., ⁶⁴Cu) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported catalytic efficiencies of Methylsilicon(IV) phthalocyanine derivatives?
- Control experiments : Replicate studies under identical conditions (solvent, pH, electrode type) to isolate variables .
- Surface analysis : Use XPS or SEM to compare catalyst morphology and surface oxidation states across studies .
- Computational modeling : DFT calculations can reconcile experimental redox potentials with electronic structure predictions .
Q. What strategies mitigate instability of Methylsilicon(IV) phthalocyanine chloride in aqueous environments?
- Axial ligand substitution : Replace chloride with hydrophilic groups (e.g., sulfonate) to enhance solubility and reduce hydrolysis .
- Encapsulation : Embed in polymer matrices (e.g., Nafion) or silica nanoparticles to shield against reactive oxygen species .
- Accelerated aging tests : Monitor degradation kinetics under UV light or elevated temperatures to predict shelf-life .
Methodological Resources
- Synthesis protocols : Refer to The Phthalocyanines, Manufacture and Applications for step-by-step guidelines .
- Safety handling : Follow institutional protocols for silicon(IV) compounds, including fume hood use and PPE (gloves, goggles) .
- Data reporting : Adhere to Beilstein Journal of Organic Chemistry standards for reproducibility, including detailed experimental sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
